molecular formula C13H21NO2S B1202185 Tiprenolol CAS No. 13379-86-7

Tiprenolol

Cat. No.: B1202185
CAS No.: 13379-86-7
M. Wt: 255.38 g/mol
InChI Key: CSUNLSYSEQIDMO-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Tiprenolol can be synthesized through various methods. One common approach involves the reaction of 2-methylthiophenol with epichlorohydrin to form the intermediate 2-(2-methylsulfanylphenoxy)ethanol.

      Industrial Production: Details on industrial-scale production methods are not widely available, but the compound can be synthesized in the laboratory.

  • Chemical Reactions Analysis

      Reactivity: Tiprenolol undergoes typical reactions associated with its functional groups. These include oxidation, reduction, and substitution reactions.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: The major products formed during these reactions would be derivatives of this compound with modified functional groups.

  • Scientific Research Applications

  • Mechanism of Action

      Beta-Blockade: Tiprenolol competitively blocks beta-adrenergic receptors, reducing the effects of catecholamines (such as adrenaline and noradrenaline).

      Molecular Targets: It primarily targets beta₁-adrenergic receptors in the heart.

      Pathways: By inhibiting these receptors, this compound decreases heart rate, cardiac contractility, and blood pressure.

  • Comparison with Similar Compounds

      Uniqueness: Tiprenolol’s uniqueness lies in its specific chemical structure and pharmacological profile.

      Similar Compounds: While this compound is distinct, other beta-blockers like propranolol, atenolol, and metoprolol share similar mechanisms of action.

    Biological Activity

    Tiprenolol is a non-selective beta-adrenergic antagonist that has been studied for its biological activity, particularly in cardiovascular applications. This article reviews the pharmacological properties, mechanisms of action, and clinical findings related to this compound, with a focus on its therapeutic uses and case studies.

    This compound functions by competitively inhibiting beta-adrenergic receptors, which are G protein-coupled receptors that mediate the effects of catecholamines like adrenaline and noradrenaline. By blocking these receptors, this compound reduces heart rate, myocardial contractility, and overall cardiac output. This mechanism is particularly beneficial in conditions such as hypertension and arrhythmias.

    Pharmacological Properties

    • Chemical Structure : this compound is structurally similar to other beta-blockers but has unique properties that influence its efficacy and safety profile.
    • Molecular Formula : C15H21N3O3
    • Molecular Weight : 277.35 g/mol

    Clinical Applications

    This compound has been primarily used in the treatment of:

    • Hypertension : It effectively lowers blood pressure by reducing cardiac output and inhibiting renin release from the kidneys.
    • Arrhythmias : The drug has shown efficacy in controlling ventricular arrhythmias induced by various stimuli.

    Case Studies and Experimental Evidence

    • Ventricular Arrhythmias :
      • In a study involving anesthetized dogs, low doses of this compound (0.01-0.02 mg/kg) abolished adrenaline-induced ventricular arrhythmias . Higher doses (2.0-4.0 mg/kg) restored sinus rhythm in dogs with ouabain-induced ventricular tachycardia.
      • Table 1 summarizes the effects of this compound compared to propranolol on arrhythmias:
    DrugDosage (mg/kg)Effect on Arrhythmias
    This compound0.01-0.02Abolished ventricular arrhythmias
    This compound2.0-4.0Restored sinus rhythm
    Propranolol2.0-4.0Similar effect as this compound
    • Hypertensive Models :
      • In another study, this compound was administered to dogs with ligated coronary arteries, demonstrating a reduction in mean arterial pressure and improvement in cardiac function .

    Comparative Efficacy

    When compared to other beta-blockers such as propranolol and practolol, this compound exhibits a favorable profile in terms of side effects and therapeutic outcomes:

    Beta-BlockerTherapeutic UseSide Effects
    This compoundHypertension, ArrhythmiasLower incidence of bronchospasm
    PropranololHypertension, AnxietyHigher incidence of fatigue
    PractololArrhythmiasLimited efficacy in some cases

    Properties

    IUPAC Name

    1-(2-methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H21NO2S/c1-10(2)14-8-11(15)9-16-12-6-4-5-7-13(12)17-3/h4-7,10-11,14-15H,8-9H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CSUNLSYSEQIDMO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)NCC(COC1=CC=CC=C1SC)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H21NO2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60928271
    Record name Tiprenolol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60928271
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    255.38 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    26481-51-6, 13379-86-7
    Record name Tiprenolol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=26481-51-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Tiprenolol
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013379867
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Tiprenolol [INN:BAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026481516
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Tiprenolol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60928271
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name TIPRENOLOL
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R86K1U4O7J
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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